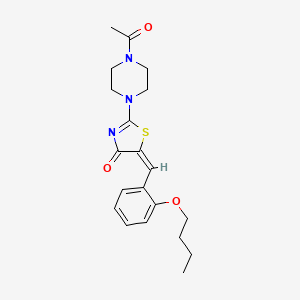

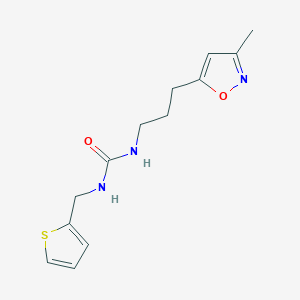

![molecular formula C19H16F3N3O3S B2477166 1-[2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-4-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 866010-59-5](/img/structure/B2477166.png)

1-[2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-4-(trifluoromethyl)phenyl]-1H-pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

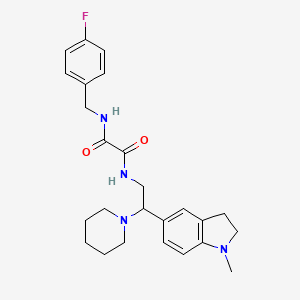

The compound “1-[2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-4-(trifluoromethyl)phenyl]-1H-pyrrole” is a chemical compound with the molecular formula C19H16F3N3O3S . It is a complex organic molecule that contains several functional groups, including a pyrrole ring, a trifluoromethyl group, and a sulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C19H16F3N3O3S . The presence of a pyrrole ring, a trifluoromethyl group, and a sulfonyl group suggests a complex three-dimensional structure . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several functional groups suggests that it could participate in a variety of reactions . For example, the pyrrole ring could undergo electrophilic substitution, while the sulfonyl group could participate in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally . These properties would be influenced by its molecular structure and the nature of its functional groups .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Synthesis of Pyrroles and Pyrrolidines

A methodology involving the Wittig reaction followed by cyclodehydration or reduction and cyclization processes has been utilized to synthesize 2,5-disubstituted pyrroles and pyrrolidines. This approach is effective for creating both aromatic and saturated five-membered heterocyclic compounds, with applications in various scientific fields (Benetti et al., 2002).

Single Crystal X-ray Structure Analysis

The compound 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, a derivative of the specified chemical, was synthesized and its structure was confirmed through single crystal X-ray diffraction and spectroscopic methods. This provides crucial structural information for research and development in materials science and pharmacology (Ramazani et al., 2011).

Metal Complexes with Pyrrole Derivatives

A study demonstrated the synthesis of metal complexes containing 1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene, a compound closely related to the queried chemical. These complexes have potential applications in catalysis and material sciences, as metal coordination can impart unique properties to the pyrrole derivatives (Sousa et al., 2001).

Functional Applications

Solid-Phase Synthesis of Polyamides

The 2-(4-trifluoromethylphenylsulfonyl)ethoxycarbonyl (Tsc) amino-protecting group has been developed for use in the solid-phase synthesis of DNA-binding polyamides. This highlights the compound's role in facilitating the synthesis of complex biological molecules, which can have implications in drug discovery and molecular biology research (Choi et al., 2003).

Fluorinated Polyamides with Pyridine and Sulfone Moieties

A study synthesized novel soluble fluorinated polyamides containing pyridine and trifluoromethylphenyl groups, showcasing the compound's utility in the development of advanced materials with specific properties like solubility, thermal stability, and mechanical strength (Liu et al., 2013).

Antagonists for EP1 Receptor

A derivative of the compound, 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, was identified as a functional antagonist for the EP1 receptor subtype. This finding is significant in pharmacological research, particularly in the development of receptor-specific drugs (Naganawa et al., 2006).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used . Appropriate safety precautions should be taken when working with this compound, including the use of personal protective equipment and proper ventilation .

Orientations Futures

Propriétés

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3S/c1-13-4-7-15(8-5-13)29(27,28)24-18(26)23-16-12-14(19(20,21)22)6-9-17(16)25-10-2-3-11-25/h2-12H,1H3,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIAJEZINSCQDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

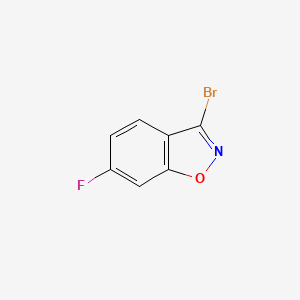

![N-[(4-Chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2477085.png)

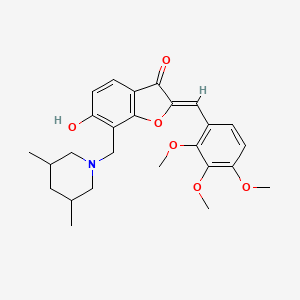

![Methyl 5-ethyl-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2477092.png)

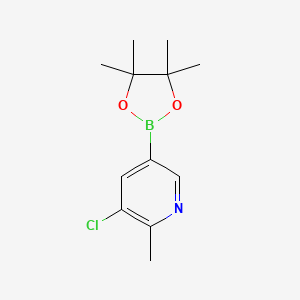

![N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide](/img/structure/B2477101.png)

![N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B2477103.png)

![5-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2477104.png)